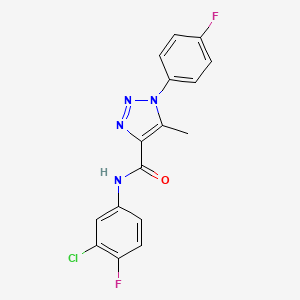

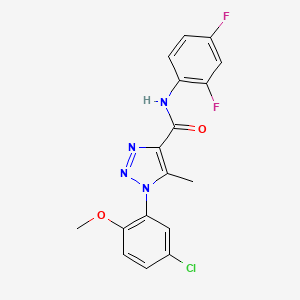

![molecular formula C20H16N4O2S B6518006 2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 863588-83-4](/img/structure/B6518006.png)

2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a thiazole ring, which is a five-membered ring containing nitrogen and sulfur, fused with a pyridine ring, which is a six-membered ring containing nitrogen .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives often involves multi-step reactions starting from commercially available substances . The exact synthesis process would depend on the specific substituents attached to the thiazolo[5,4-b]pyridine core .Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridine derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine derivatives can participate in various chemical reactions, depending on their substituents . The reactivity of these compounds can be influenced by factors such as the electron density and steric hindrance of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-b]pyridine derivatives can vary widely depending on their specific substituents . These properties can be analyzed using various techniques, including NMR and HRMS .Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K) Inhibition

Thiazolo[5,4-b]pyridine derivatives have been investigated as potent inhibitors of PI3K, a critical enzyme involved in cell signaling pathways. Specifically, a novel compound, 19a , composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine, exhibited remarkable PI3Kα inhibitory activity with an IC50 of 3.6 nM . The sulfonamide functionality and the pyridyl attachment to the thiazolo[5,4-b]pyridine core were identified as key structural elements for PI3Kα inhibitory potency.

Antifibrotic Activity

Fibrosis is a pathological process characterized by excessive collagen deposition. Several studies have explored the potential of thiazolo[5,4-b]pyridines in combating fibrosis:

- Sorafinib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model .

- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibited collagen synthesis by inactivating hepatic stellate cells responsible for collagen production .

- Ethyl 3,4-dihydroxybenzoate and S4682 showed efficacy in inhibiting collagen synthesis in keloid fibroblasts and chronic hepatic injury models .

- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displayed anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .

- Nicotinic acid prevented fibrosis through antioxidant properties and reduced TGF-β expression in hepatic fibrogenesis .

Antimicrobial and Anticancer Properties

Thiazolo[5,4-b]pyridines have been synthesized as antimicrobial and anticancer agents. Notably, compounds like 5-phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one and 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited promising cytotoxic effects against cancer cells . Additionally, novel thiazolo[4,5-b]pyridines have been identified with high antioxidant, anti-inflammatory, and antitumor activities .

Mecanismo De Acción

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Direcciones Futuras

Research on thiazolo[5,4-b]pyridine derivatives is ongoing, with many potential applications in medicinal chemistry . Future work could involve the design and synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications.

Propiedades

IUPAC Name |

2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-2-26-18-15(5-3-11-21-18)17(25)23-14-9-7-13(8-10-14)19-24-16-6-4-12-22-20(16)27-19/h3-12H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNPXSFSXURFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)

![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)

![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)

![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)